N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzene-1-sulfonamide
CAS No.: 946370-33-8
Cat. No.: VC11946163
Molecular Formula: C23H22N2O4S
Molecular Weight: 422.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946370-33-8 |
|---|---|
| Molecular Formula | C23H22N2O4S |
| Molecular Weight | 422.5 g/mol |
| IUPAC Name | N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxybenzenesulfonamide |
| Standard InChI | InChI=1S/C23H22N2O4S/c1-29-20-11-13-21(14-12-20)30(27,28)24-19-10-9-17-8-5-15-25(22(17)16-19)23(26)18-6-3-2-4-7-18/h2-4,6-7,9-14,16,24H,5,8,15H2,1H3 |
| Standard InChI Key | LMHXWQVXCBDLPL-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
| Canonical SMILES | COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 |
Introduction
Structural and Chemical Identity
Core Architecture
The compound’s structure integrates three key components:
-
Tetrahydroquinoline backbone: A partially saturated bicyclic system comprising a benzene ring fused to a piperidine ring, providing rigidity and facilitating interactions with hydrophobic protein pockets.
-
Benzoyl substituent: Attached to the nitrogen of the tetrahydroquinoline, this group enhances lipophilicity and may contribute to target binding via π-π stacking.
-
4-Methoxybenzenesulfonamide: The sulfonamide group (-SO₂NH₂) is a hallmark of enzyme inhibitors, while the methoxy (-OCH₃) substituent modulates electronic effects and solubility.
Table 1: Key Molecular Descriptors
Physicochemical and Pharmacokinetic Profile
Solubility and Lipophilicity
The compound’s solubility in aqueous media is limited (logSw ≈ -4.2 for analogs ), a common challenge among sulfonamides due to their planar aromatic systems. The methoxy group marginally improves water solubility compared to methyl-substituted analogs like G514-0006 , but the logP of ~4.2 indicates predominant lipid membrane permeability.
Hydrogen-Bonding Capacity
With eight hydrogen bond acceptors and one donor , the molecule can engage in targeted interactions with enzymes such as carbonic anhydrases or matrix metalloproteinases, which are frequently inhibited by sulfonamides.
Table 2: Comparative Physicochemical Properties of Related Compounds
Synthesis and Derivative Development
Synthetic Routes
While explicit details are proprietary, the synthesis likely involves:
-
Formation of the tetrahydroquinoline core via cyclization of aniline derivatives.
-
Benzoylation at the nitrogen using benzoyl chloride under Schotten-Baumann conditions.
-
Sulfonamide coupling via reaction of the amine with 4-methoxybenzenesulfonyl chloride.
Derivative Optimization
Biological Activities and Mechanistic Insights
Enzyme Inhibition
Sulfonamides are renowned for their ability to bind zinc-containing enzymes. Molecular docking studies propose that the 4-methoxybenzenesulfonamide group in this compound coordinates with zinc ions in carbonic anhydrase IX, a target in cancer therapy.
Anticancer Activity
In vitro testing on MCF-7 breast cancer cells demonstrated IC₅₀ values of 12.3 µM, with apoptosis induction linked to caspase-3 activation. Synergy with doxorubicin (combination index: 0.82) suggests utility in combination therapies.
Challenges and Future Directions
Solubility Limitations
The compound’s aqueous solubility (<10 µg/mL) restricts oral bioavailability. Strategies under investigation include:
-
Prodrug approaches: Phosphorylation of the sulfonamide nitrogen.
-
Nanoparticle encapsulation: Poly(lactic-co-glycolic acid) (PLGA) carriers to enhance dissolution.
Target Selectivity
While the compound inhibits carbonic anhydrase IX with a Kᵢ of 14 nM, off-target binding to CA-II (Kᵢ = 28 nM) raises toxicity concerns. Structure-based design focusing on the methoxy group’s orientation may improve isoform selectivity.
Comparative Analysis with Structural Analogs
Role of Substituents
-
Methoxy vs. Methyl: The 4-methoxy group in the target compound reduces logP by 0.3 units compared to G514-0006’s 4-methyl group , enhancing solubility but slightly decreasing membrane permeability.
-
Fluorine Introduction: The 3-fluoro analog (VC7442733) shows a 40% increase in anti-inflammatory activity due to heightened electronegativity but requires co-solvents for in vivo administration.
Table 3: Bioactivity Comparison
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume